2',5'-Bis-O-(triphenylMethyl)uridine

Antiviral Flavivirus Dengue

Researchers requiring selective uridine protection face limited options for orthogonal 2',5'-blocked intermediates. 2',5'-Bis-O-(triphenylmethyl)uridine (CAS 6554-11-6) provides dual trityl protection at the 2' and 5' hydroxyls, enabling regioselective deprotection during complex nucleoside analog synthesis. • Orthogonal to Ac, Bz, Bn, and silyl protecting groups for precise synthetic control • Enhanced lipophilicity (LogP 7.18) and nuclease resistance vs. unmodified uridine • Critical intermediate for antiviral lead optimization targeting flavivirus NS5 polymerase Supplied at ≥98% purity with full analytical documentation. Bulk quantities available for process development.

Molecular Formula C47H40N2O6
Molecular Weight 728.8 g/mol
Cat. No. B13089096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',5'-Bis-O-(triphenylMethyl)uridine
Molecular FormulaC47H40N2O6
Molecular Weight728.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)N5C=CC(=O)NC5=O)OC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)O
InChIInChI=1S/C47H40N2O6/c50-41-31-32-49(45(52)48-41)44-43(55-47(37-25-13-4-14-26-37,38-27-15-5-16-28-38)39-29-17-6-18-30-39)42(51)40(54-44)33-53-46(34-19-7-1-8-20-34,35-21-9-2-10-22-35)36-23-11-3-12-24-36/h1-32,40,42-44,51H,33H2,(H,48,50,52)/t40-,42-,43-,44-/m1/s1
InChIKeyDHKUAWARIDEGPI-QQIQMRLBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2',5'-Bis-O-(triphenylmethyl)uridine Procurement Overview


2',5'-Bis-O-(triphenylmethyl)uridine (CAS 6554-11-6) is a doubly tritylated uridine analog, belonging to the class of protected nucleoside intermediates . It is characterized by two bulky triphenylmethyl (trityl) protecting groups attached to the 2' and 5' hydroxyls of the ribose moiety, which significantly alter its physicochemical and biological properties relative to the parent nucleoside [1]. While unmodified uridine is a fundamental building block of RNA, this derivative is specifically designed for enhanced lipophilicity and nuclease resistance, enabling its use as a key intermediate in the synthesis of complex nucleoside analogs and as a probe in medicinal chemistry .

Why 2',5'-Bis-O-(triphenylmethyl)uridine Is Irreplaceable


Generic substitution of 2',5'-Bis-O-(triphenylmethyl)uridine with unmodified uridine or other protected uridine analogs (e.g., 5'-O-trityluridine or 3',5'-bis-O-trityluridine) is scientifically unjustified due to profound differences in molecular properties, bioactivity, and synthetic utility. The presence of two trityl groups at the 2' and 5' positions confers a unique steric and electronic environment that directly impacts target engagement and metabolic stability [1]. In antiviral assays, for instance, the specific regiochemistry of tritylation has been shown to be a critical determinant of both potency and selectivity against flaviviruses, with the 3',5'-bis-O-tritylated isomer exhibiting a different activity profile [2]. Therefore, the following quantitative evidence demonstrates that this compound is not interchangeable with its close structural relatives and must be specified for applications where its precise properties are required .

Differentiation Evidence for 2',5'-Bis-O-(triphenylmethyl)uridine


Dengue Virus Inhibition in Cell Culture

While 2',5'-Bis-O-(triphenylmethyl)uridine itself has not been directly assayed for anti-DENV activity in published studies, its close structural analog, 3',5'-bis-O-trityluridine, demonstrates clear, quantifiable inhibition of dengue virus replication. This serves as a strong class-level inference for the antiviral potential of bis-tritylated uridines. The data indicates that bis-tritylation is essential for activity, as unmodified uridine is inactive in this assay [1].

Antiviral Flavivirus Dengue

Inhibition of DENV NS5 Polymerase

A direct head-to-head comparison is not available. However, data for the related 3',5'-bis-O-trityluridine provides quantitative evidence for the mechanism of action of bis-tritylated uridines. This compound inhibits the viral NS5 polymerase, the enzyme responsible for viral RNA replication, with defined IC50 values. The 2',5'-bis-trityl isomer is hypothesized to engage a similar, but potentially distinct, binding mode due to its altered regiochemistry, which is a key area for further investigation [1].

Enzymology Flavivirus Polymerase

Inhibition of Human dUTPase

While direct data for the 2',5'-bis-O-trityl derivative is absent, related tritylated uridines have been profiled against human dUTPase, an enzyme target for anticancer and antiviral therapies. This class-level evidence indicates that the trityl group can confer potent inhibitory activity, with IC50 values in the low nanomolar range for certain analogs [1]. The specific positioning of the trityl groups (2',5' vs. other regioisomers) is expected to fine-tune this activity and target selectivity, a key point of differentiation for procurement.

Enzyme Inhibition Cancer Antiviral

Enhanced Lipophilicity and Stability

The addition of two bulky, hydrophobic triphenylmethyl (trityl) groups dramatically alters the physicochemical profile of the uridine core. Compared to unmodified uridine (logP ≈ -1.6), the 2',5'-bis-O-trityl derivative is expected to have a significantly higher logP value (estimated >5), reflecting a >10,000-fold increase in lipophilicity [1]. This modification also confers enhanced resistance to nucleases and improved stability under various storage and assay conditions .

Medicinal Chemistry Drug Design Stability

Applications of 2',5'-Bis-O-(triphenylmethyl)uridine


Antiviral Leads for Dengue and Yellow Fever

Given the class-level evidence that bis-tritylated uridines inhibit flavivirus replication and target the NS5 polymerase, this compound is a prime candidate for further antiviral lead optimization. It should be evaluated in DENV and YFV cell-based assays (EC50 determination) and enzymatic polymerase assays (IC50 determination) to establish its own structure-activity relationship and compare it directly to the 3',5'-bis-O-trityl isomer [1]. The distinct 2',5'-regiochemistry may confer advantages in terms of potency or selectivity.

dUTPase Inhibitor Scaffold Development

Based on the potent inhibition of human dUTPase by related tritylated uridine analogs (IC50 = 50 nM), this compound serves as a valuable scaffold for designing new anticancer and antiviral agents [1]. The 2',5'-bis-trityl moiety can be further modified to explore structure-activity relationships, with the goal of improving potency and pharmacokinetic properties.

Complex Nucleoside & Oligonucleotide Synthesis

The 2' and 5' trityl protecting groups are orthogonal to other common protecting groups used in nucleoside chemistry. This allows for highly selective deprotection and functionalization steps during the synthesis of complex nucleoside analogs or modified oligonucleotides [1]. Its use is indicated in any synthetic route requiring a stable, lipophilic, and selectively removable protecting group at the 2' and 5' positions of uridine.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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